3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one
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Overview
Description
3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one is a chemical compound belonging to the benzothiopyran family This compound is characterized by its unique structure, which includes an amino group, an ethoxy group, and a methyl group attached to a benzothiopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A related compound with a similar core structure but different functional groups.
2-Amino-4-ethoxy-6-(methylamino)-1,3,5-triazine: Another compound with similar functional groups but a different core structure.
Uniqueness
3-Amino-2-ethoxy-6-methyl-4H-1-benzothiopyran-4-one is unique due to its specific combination of functional groups and its benzothiopyran core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61423-83-4 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-amino-2-ethoxy-6-methylthiochromen-4-one |
InChI |
InChI=1S/C12H13NO2S/c1-3-15-12-10(13)11(14)8-6-7(2)4-5-9(8)16-12/h4-6H,3,13H2,1-2H3 |
InChI Key |
LXSQSMGJIPKVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=O)C2=C(S1)C=CC(=C2)C)N |
Origin of Product |
United States |
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